molecular formula C10H10N2O3 B13588032 5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol

5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol

Cat. No.: B13588032
M. Wt: 206.20 g/mol
InChI Key: ICAHRISKRYKDTF-UHFFFAOYSA-N
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Description

5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol is a chemical compound that features a unique structure combining an oxazole ring with an amino group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol typically involves the formation of the oxazole ring followed by the introduction of the amino and methoxyphenol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Amino(1,2-oxazol-5-yl)methyl]-4-piperidinol
  • Other oxazole derivatives with similar functional groups

Uniqueness

5-(4-Amino-1,2-oxazol-5-yl)-2-methoxyphenol stands out due to its unique combination of an oxazole ring, amino group, and methoxyphenol moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-2-6(4-8(9)13)10-7(11)5-12-15-10/h2-5,13H,11H2,1H3

InChI Key

ICAHRISKRYKDTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NO2)N)O

Origin of Product

United States

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